molecular formula C7H7N3S B160934 5-Amino-2-mercaptobenzimidazole CAS No. 2818-66-8

5-Amino-2-mercaptobenzimidazole

Cat. No. B160934
CAS RN: 2818-66-8
M. Wt: 165.22 g/mol
InChI Key: BXDMTLVCACMNJO-UHFFFAOYSA-N
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Description

5-Amino-2-mercaptobenzimidazole (5A2MBI) is a compound with the empirical formula C7H7N3S . It has a molecular weight of 165.22 and is considered a heterocyclic building block . It is a white solid that has been investigated as a corrosion inhibitor .


Molecular Structure Analysis

The molecular structure of 5A2MBI has been analyzed using various spectroscopic techniques. The compound has been characterized by IR, NMR, and HRMS . Further studies have used FT-IR spectral data and SEM images to provide supporting evidence for complex formation .


Physical And Chemical Properties Analysis

5A2MBI is a light yellow crystalline powder . Its melting point is between 240-244 °C . The compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Scientific Research Applications

Inhibition of Tyrosinase

5-Methoxy-2-mercaptobenzimidazole, a compound related to 5-Amino-2-mercaptobenzimidazole, has been identified as an efficient inhibitor of tyrosinase. This inhibition is significant as tyrosinase plays a key role in melanin synthesis, and its inhibitors are sought after for cosmetic and therapeutic applications (Chai et al., 2020).

Antimicrobial Properties

5-Ethoxy-2-Mercaptobenzimidazole derivatives, which are structurally related to 5-Amino-2-mercaptobenzimidazole, have demonstrated potential as antimicrobial agents. These derivatives show effective antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans (Alkhafaji et al., 2018).

Anti-diabetic Potential

Research indicates that 2-mercaptobenzimidazole-based compounds are promising in treating diabetes. These compounds exhibit significant inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential as antidiabetic agents (Khan et al., 2022).

Spectroscopic Studies

Studies have been conducted on the vibrational spectroscopy of 5-amino-2-mercaptobenzimidazole, providing insights into its molecular structure and properties. Such studies are crucial for understanding the compound's interactions and potential applications (Chen, 2018).

Host–Guest Chemistry

The complexation of 5-amino-2-mercaptobenzimidazole with β-cyclodextrin has been studied, revealing insights into molecular interactions and complex formation. This research contributes to the understanding of host-guest chemistry in pharmaceutical and chemical industries (Rajamohan et al., 2011).

SERS Spectral Analysis

Surface-enhanced Raman spectroscopy (SERS) and Raman spectroscopy studies of 5-amino-2-mercaptobenzimidazole provide valuable information about its adsorption behavior and molecular structure. Such analyses are essential for applications in material science and nanotechnology (Chen et al., 2016).

Complex Compound Synthesis

The synthesis and study of complex compounds of Mn (II), Co (II), Cu (II), and Zn with 5-amino-2-mercaptobenzimidazole have been explored, highlighting the compound's versatility in forming coordination compounds with various metals. These findings have implications in material science and coordination chemistry (Gapurova et al., 2021).

Fluorescence Studies

Experimental and theoretical investigations into the fluorescence of 5-amino-2-mercaptobenzimidazole with Ag3O4 nanoparticles have provided insights into the electron transfer processes and molecular interactions. Such studies are significant in the field of photochemistry and nanotechnology (Suresh et al., 2016).

Safety And Hazards

5A2MBI is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Personal protective equipment, including face protection, is recommended when handling this compound .

Future Directions

The future directions for the use of 5A2MBI are promising. It has been used in the functionalization of gold surfaces, which can be used for upconversion from THz to visible frequencies . Furthermore, it has shown excellent antibacterial and antifungal activities, suggesting potential applications in the field of medicine .

properties

IUPAC Name

5-amino-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDMTLVCACMNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062651
Record name 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro-
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Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-mercaptobenzimidazole

CAS RN

2818-66-8
Record name 5-Amino-2-mercaptobenzimidazole
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Record name 6-Amino-2-mercaptobenzimidazole
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Record name 5-Amino-2-mercaptobenzimidazole
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Record name 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro-
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Record name 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro-
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Record name 5-aminobenzimidazole-2-thiol
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Record name 6-AMINO-2-MERCAPTOBENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
202
Citations
R Rajamohan, S Kothai Nayaki… - Journal of solution …, 2011 - Springer
… The aim of the present work is to evaluate the effect of inclusion complexation by β-cyclodextrin on the spectral and prototropic characteristics of 5-amino-2-mercaptobenzimidazole (…
Number of citations: 0 link.springer.com
S Suresh, S Karthikeyan, P Saravanan… - … International Journal of …, 2016 - Elsevier
… oxide nanoparticles surface functionalized with 5-amino-2-mercaptobenzimidazole (AMB) to study … nickel oxide nanoparticles as f-NiO and 5-amino-2-mercaptobenzimidazole as AMB. …
Number of citations: 0 www.sciencedirect.com
Y Chen, J Yang, Z Li, R Li, W Ruan, Z Zhuang… - … Acta Part A: Molecular …, 2016 - Elsevier
Raman spectroscopy, surface-enhanced Raman spectroscopy (SERS) and density functional theory (DFT) simulations were employed to study 5-amino-2-mercaptobenzimidazole (5-A-…
Number of citations: 0 www.sciencedirect.com
X Zhao, L Zheng, Y Yan, R Cao, J Zhang - Journal of Electroanalytical …, 2021 - Elsevier
… The biologically active 5-Amino-2-mercaptobenzimidazole (AMBI), a component of vitamin B12 with similar structure to the purine bases of DNA, has obvious catalytic effect on the …
Number of citations: 0 www.sciencedirect.com
M Kongsong, K Songsurang, P Sangvanich… - European Journal of …, 2014 - Elsevier
… Mucoadhesive thiolated chitosan suitable as a carrier for low water soluble drugs was designed and synthesized by conjugating 5-amino-2-mercaptobenzimidazole (MBI) using …
Number of citations: 0 www.sciencedirect.com
RK Shervedani, F Yaghoobi, A Hatefi-Mehrjardi… - Electrochimica …, 2008 - Elsevier
… The catalyst was formed by immobilizing metal cations on the topside of a gold-5-amino-2-mercaptobenzimidazole, self-assembled monolayer (Au-5A2MBI-M n+ SAM, M n+ : Cu 2+ , Ag …
Number of citations: 0 www.sciencedirect.com
D KI, B Subash, P Magesan, OT Ujam… - Inorganic and Nano …, 2022 - Taylor & Francis
… In this contribution, we report fluorescence enhancement by TiO 2 nanoparticles by 5-amino-2-mercaptobenzimidazole (fluorochrome). The observed fluorescence enhancement is …
Number of citations: 0 www.tandfonline.com
RK Shervedani, F Yaghoobi… - Journal of the Iranian …, 2009 - Springer
… Application of immobilized metal cations on the topside of gold-5-amino-2-mercaptobenzimidazole self-assembled monolayer (Au-5A2MBI-Mn+ SAM, Mn+:Cu2+ or Ag+) for …
Number of citations: 0 link.springer.com
S Suresh, K Jayamoorthy, P Saravanan… - Sensors and Actuators B …, 2016 - Elsevier
… The binding interaction of 5-amino-2-mercaptobenzimidazole (AMB) with Ag 3 O 4 nanoparticles was studied. AMB adsorbs strongly on the surfaces of nano semiconductor. The …
Number of citations: 0 www.sciencedirect.com
S Suresh, K Jayamoorthy, S Karthikeyan - Journal of Luminescence, 2018 - Elsevier
… Binding interactions of 5-amino-2-mercaptobenzimidazole (AMB) to Mn 3 O 4 nanoparticles have been studied by absorption and fluorescence spectral studies. The hausmannite, Mn 3 …
Number of citations: 0 www.sciencedirect.com

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